Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-6-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused bicyclic structure that includes an imidazo ring and a pyridine ring. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with ethyl cyanoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyridine, ethyl acetoacetate, and an aldehyde or ketone. This method often requires heating and the presence of a base, such as sodium ethoxide.
Oxidative Coupling: Oxidative coupling reactions can also be employed, where 2-aminopyridine is oxidized in the presence of an oxidizing agent, such as ferric chloride, to form the imidazo ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, including the corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound can be oxidized to form ethyl imidazo[1,5-a]pyridine-6-carboxylic acid.
Reduction: Reduction can yield ethyl imidazo[1,5-a]pyridine-6-amine.
Substitution: Substitution reactions can produce various substituted imidazo[1,5-a]pyridines depending on the nucleophile used.
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-6-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: Its unique properties make it useful in material science, such as in the design of optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which ethyl imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-6-carboxylate is similar to other imidazo[1,5-a]pyridine derivatives, such as ethyl imidazo[1,2-a]pyridine-6-carboxylate and ethyl imidazo[1,2-a]pyridine-3-carboxylate. These compounds share the fused bicyclic structure but differ in the position of the carboxylate group and the substitution pattern on the pyridine ring. This compound is unique in its specific arrangement, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYSOWAFBBJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743764 | |
Record name | Ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-75-8 | |
Record name | Ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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